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Compound of Interest

Compound Name: 2H-Pyran-2-amine

Cat. No.: B15244402

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
aminopyran derivatives, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) analysis. Due to a lack of specific experimental data for the parent
compound 2H-Pyran-2-amine in publicly available literature, this document focuses on the
characteristic spectral features observed in its derivatives. This information is crucial for the
structural elucidation and characterization of this important class of heterocyclic compounds,
which are valuable building blocks in medicinal and synthetic chemistry.[1][2][3][4]

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 2-
aminopyran derivatives based on available literature. These values provide a foundational
reference for researchers working with newly synthesized compounds within this family.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are powerful tools for elucidating the structure of 2-aminopyran
derivatives. The chemical shifts are influenced by the substituents on the pyran ring.

Table 1: Representative *H NMR Data for 2-Aminopyran Derivatives[5]
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Proton

Chemical Shift (5,
ppm)

Multiplicity

Notes

H-4 (pyran ring)

4.30 - 5.03

Singlet

The chemical shift is
sensitive to the
substituent at the 4-

position.

NH:2

6.91-7.09

Singlet (broad)

The broadness is due
to quadrupolar
relaxation and
exchange. Signal may
disappear upon D20
exchange.[6][7]

Aromatic Protons

7.26 - 8.12

Multiplet

Observed in aryl-
substituted

derivatives.

OCHz2CHs (ester)

3.92-4.03

Multiplet

Present in derivatives

with an ethyl ester

group.

OCH:2CHs (ester)

1.05-1.09

Triplet

Present in derivatives

with an ethyl ester

group.

CHs (pyran ring)

2.27-2.35

Singlet

Observed when a
methyl group is
attached to the pyran

ring.

Table 2: Representative 133C NMR Data for 2-Aminopyran Derivatives|[5]
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Carbon Chemical Shift (6, ppm) Notes
C-2 (pyran ring) 157.46 - 159.07
C-3 (pyran ring) 57.31
C-4 (pyran ring) 36.64 - 38.76
C-5 (pyran ring) 107.24 - 108.43
C-6 (pyran ring) 158.64 - 158.92
Present in 2-amino-3-
C=N (nitrile) 119.42 - 120.19 o
cyanopyran derivatives.
Present in derivatives with an
C=0 (ester) 165.31 - 165.92
ester group.
) Observed in aryl-substituted
Aromatic Carbons 127.38 - 144.44 o
derivatives.
Present in derivatives with an
OCH2CHs (ester) 60.70 - 60.79
ethyl ester group.
Present in derivatives with an
OCHz2CHs (ester) 14.20 - 14.28
ethyl ester group.
Observed when a methyl
CHs (pyran ring) 18.59 - 18.82 group is attached to the pyran

ring.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For
2-aminopyran derivatives, the key vibrational bands are associated with the amino group, the
pyran ring, and any additional functional groups.

Table 3: Characteristic IR Absorption Bands for 2-Aminopyran Derivatives
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. Wavenumber )
Functional Group Intensity Notes
(cm™)

Primary amines
typically show two
N-H Stretch (NH2) 3204 - 3429 Medium - Strong bands (asymmetric
and symmetric
stretching).[6][7][8]

Characteristic of 2-
C=N Stretch 2187 - 2203 Strong amino-3-cyanopyran
derivatives.[5]

Present in ester-
C=0 Stretch (ester) 1695 - 1728 Strong functionalized
derivatives.[5]

A characteristic
N-H Bend (NH2) 1580 - 1650 Medium feature of primary
amines.[38][9]

Vibrations of the
1620 - 1684 Medium double bonds within
the pyran ring.[5]

C=C Stretch (pyran
ring)

Stretching vibrations

C-O-C Stretch (pyran _ _
1057 - 1267 Strong of the ether linkage in

ring) .
the pyran ring.[5]
For aromatic amines,
C-N Stretch 1250 - 1335 Medium - Strong this band is typically

strong.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, which aids in its identification. For 2H-Pyran-2-amine (CsH7NO), the expected
molecular weight is approximately 97.12 g/mol . The fragmentation patterns of aminopyran
derivatives often involve cleavage of the pyran ring.
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Table 4: Expected Mass Spectrometry Data for 2H-Pyran-2-amine

lon m/z (expected) Notes

[M]*+ 97 Molecular ion

Fragmentation will depend on
the ionization method and
energy. Common

_ fragmentation pathways for

Fragments Varies )

related compounds involve the
loss of small molecules like
CO, HCN, or cleavage of the

pyran ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
discussed above. These should be adapted based on the specific instrumentation and the
properties of the compound being analyzed.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-aminopyran derivative
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds). The choice of solvent
will depend on the solubility of the compound.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for better resolution.

e 'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.
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o To confirm the presence of the NHz protons, a D=0 exchange experiment can be
performed by adding a drop of D20 to the NMR tube and re-acquiring the spectrum.[6][7]

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans is typically required for 3C NMR due to the lower natural
abundance of the 13C isotope.

IR Spectroscopy

e Sample Preparation:

o Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry
KBr and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can
be used for solid samples.

o Liquid Samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
e Acquisition:

o Record a background spectrum of the empty sample holder or pure solvent.

o Record the spectrum of the sample over the range of 4000-400 cm~1.

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 Instrumentation: A variety of mass spectrometers can be used, such as those with Electron
lonization (EI) or Electrospray lonization (ESI) sources.
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¢ Acquisition:
o Introduce the sample into the ion source.
o Acquire the mass spectrum over a suitable m/z range.

o High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and
elemental composition of the molecular ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized 2-aminopyran derivative.

Compound Synthesis
and Purification

NMR Spectroscopy
(1H’ 13C)

IR Spectroscopy

Data Analysis and
Structure Elucidation

Final Report and
Data Archiving

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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